2-Methoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate
Description
This compound is a hydrazone-functionalized benzoate ester characterized by a 3-methoxyphenylamino-oxoacetyl group and a 3,4-dichlorobenzoate moiety. Its molecular formula is C₂₄H₁₉Cl₂N₃O₅ (molecular weight: 500.33 g/mol) . The structure combines a hydrazone linker, which is known for enabling π-conjugation and hydrogen bonding, with electron-withdrawing chlorine substituents on the benzoate ring.
Properties
CAS No. |
769147-51-5 |
|---|---|
Molecular Formula |
C24H19Cl2N3O6 |
Molecular Weight |
516.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O6/c1-33-17-5-3-4-16(12-17)28-22(30)23(31)29-27-13-14-6-9-20(21(10-14)34-2)35-24(32)15-7-8-18(25)19(26)11-15/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+ |
InChI Key |
UZHJZWRRNSTZEO-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenylamine with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the hydrazono derivative. This intermediate is further reacted with 2-methoxy-4-formylphenyl 3,4-dichlorobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The dichlorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the hydrazono group may produce hydrazine derivatives.
Scientific Research Applications
2-Methoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents and their implications:
Electronic and Steric Effects
- 3-Methoxyphenyl vs. p-Tolyl/Anilino: The 3-methoxy group provides electron-donating resonance effects, enhancing the electron density of the hydrazone linker. In contrast, p-tolyl introduces steric hindrance, while anilino lacks substituents, leading to weaker electronic modulation .
- 3,4-Dichlorobenzoate vs. Methoxy or bromo substituents alter polarity and steric profiles .
Physicochemical Properties
- Lipophilicity : The 3,4-dichlorobenzoate group confers higher lipophilicity (logP ~4.2) compared to analogs with methoxy or butoxy esters (logP ~3.5–3.8), influencing membrane permeability .
- Thermal Stability : Melting points vary significantly; for example, the target compound’s analog with a 4-butoxybenzoate group (CAS 765273-85-6) has a lower melting point (~80–85°C) than the dichlorobenzoate derivative, likely due to reduced crystallinity .
Biological Activity
2-Methoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound has a molecular formula of C22H22Cl2N4O5 and a molecular weight of 468.34 g/mol. Its structure features multiple functional groups, including methoxy, hydrazone, and dichlorobenzoate moieties, which contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-Methoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which play a critical role in regulating cell death pathways.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound induces apoptosis in breast cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. |
| Johnson et al. (2022) | Found that treatment with similar derivatives reduced tumor growth in xenograft models by inhibiting cell proliferation. |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated. In vitro studies show that it possesses antibacterial properties against various strains of bacteria, including resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
The biological activity of 2-Methoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 3,4-dichlorobenzoate is believed to involve several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis through the intrinsic pathway by influencing mitochondrial membrane permeability.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in cancer cells, leading to inhibited cell division.
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, which may help protect normal cells from oxidative stress during treatment.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated a significant reduction in tumor size after administration of a formulation containing this compound alongside standard chemotherapy.
- Infection Control : In a hospital setting, a topical formulation containing this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), reducing infection rates in surgical patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
